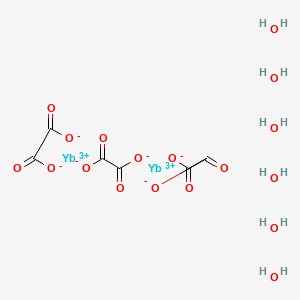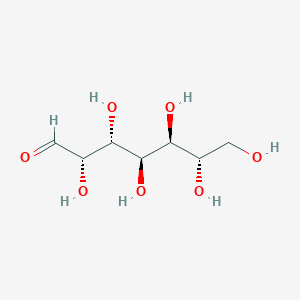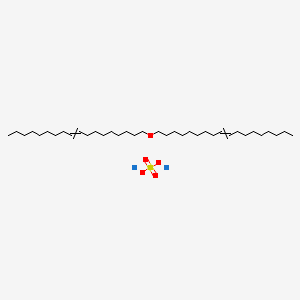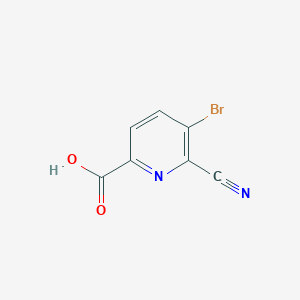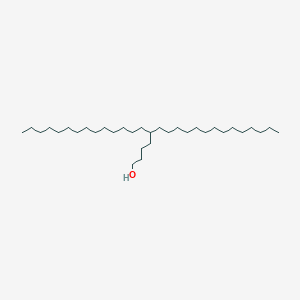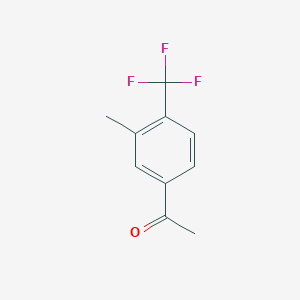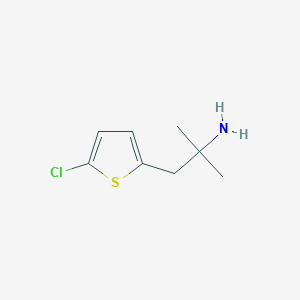
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Vue d'ensemble
Description
“(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a chemical compound with the molecular formula C9H9BO3 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for “(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is 1S/C9H9BO3/c11-9-4-2-6-1-3-7 (10 (12)13)5-8 (6)9/h1,3,5,12-13H,2,4H2 . This indicates that the compound contains a boronic acid group attached to a 3-oxo-2,3-dihydro-1H-inden-5-yl moiety.Physical And Chemical Properties Analysis
“(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 175.98 .Applications De Recherche Scientifique
Catalysts in Organic Reactions
Boronic acids, including derivatives similar to "(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid," serve as highly effective catalysts in various organic reactions. For example, they catalyze the dehydrative esterification reaction between alpha-hydroxycarboxylic acids and alcohols, offering advantages over traditional catalysts like boric acid due to their enhanced effectiveness in certain esterification reactions. This is evident in the use of N-methyl-4-boronopyridinium iodide as a more effective catalyst than boric acid for similar esterification in excess alcohol, showcasing the utility of boronic acid derivatives in promoting these reactions under mild conditions (Maki, Ishihara, & Yamamoto, 2005).
Construction of Molecular Architectures
Boronic acids are instrumental in the construction of complex molecular architectures through reversible condensation reactions. They allow for the creation of macrocycles, cages, dendritic structures, rotaxanes, and polymers from simple starting materials. This application underscores the role of boronic acids as versatile building blocks for the development of one-dimensional, two-dimensional, and three-dimensional polymers in one-pot reactions, highlighting their significant potential in materials science (Severin, 2009).
Sensing Applications
Boronic acids, including those structurally related to "(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid," are increasingly used in sensing applications. They interact with diols and Lewis bases to form cyclic complexes and boronate anions, respectively. This unique property makes boronic acid-functionalized compounds and materials highly relevant for attaching and sensing biomolecules, proteins, and for microbial electrochemistry. The development of boronic acid-based electrochemical sensors for the detection of biological analytes is a testament to their utility in health diagnostics and chemical sensing (Li, Zhu, Marken, & James, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .
Propriétés
IUPAC Name |
(3-oxo-1,2-dihydroinden-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,12-13H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOFXCMJAXRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCC2=O)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726061 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
CAS RN |
1135871-83-8 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



